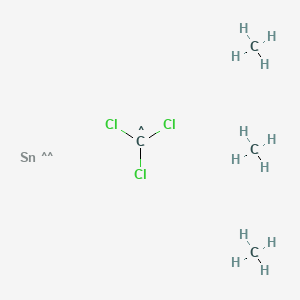
CID 101281551
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 101281551” is a chemical entity registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanism of action to fully appreciate its significance.
Preparation Methods
The preparation of compound “CID 101281551” involves specific synthetic routes and reaction conditions. The industrial production methods are designed to ensure high yield and purity.
Synthetic Routes and Reaction Conditions:
- The synthesis typically involves a series of chemical reactions starting from readily available precursors.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield.
- Catalysts and solvents are selected based on their ability to facilitate the desired reactions without introducing impurities.
Industrial Production Methods:
- Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions.
- Purification steps, including crystallization and chromatography, are used to isolate the final product.
- Quality control measures are implemented to ensure the compound meets industry standards.
Chemical Reactions Analysis
Compound “CID 101281551” undergoes various types of chemical reactions, each with specific reagents and conditions.
Types of Reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Typically carried out in acidic or basic media at controlled temperatures.
Reduction: Often performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Solvents like dichloromethane or ethanol are used to dissolve the reactants and facilitate the reaction.
Major Products:
- The products formed depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Compound “CID 101281551” has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Serves as a catalyst in various chemical reactions.
Biology:
- Studied for its potential role in biochemical pathways.
- Used in assays to investigate enzyme activity.
Medicine:
- Explored for its therapeutic potential in treating specific diseases.
- Investigated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of compound “CID 101281551” involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound binds to particular enzymes or receptors, modulating their activity.
- It may inhibit or activate these targets, leading to downstream effects.
Pathways Involved:
- The compound can influence signaling pathways, altering cellular responses.
- It may also affect metabolic pathways, impacting the synthesis or degradation of biomolecules.
Comparison with Similar Compounds
- Compounds with similar structures or functional groups can be identified using databases like PubChem.
- Examples include compounds with analogous chemical backbones or similar reactivity.
Uniqueness:
- The specific arrangement of atoms and functional groups in “CID 101281551” confers unique properties.
- Its reactivity, stability, and interaction with biological targets may differ from similar compounds, making it valuable for specific applications.
Properties
CAS No. |
13340-12-0 |
|---|---|
Molecular Formula |
C4H12Cl3Sn |
Molecular Weight |
285.2 |
IUPAC Name |
methane;tin;trichloromethane |
InChI |
InChI=1S/CCl3.3CH4.Sn/c2-1(3)4;;;;/h;3*1H4; |
InChI Key |
AXKWGODIPGDPEM-UHFFFAOYSA-N |
SMILES |
C.C.C.[C](Cl)(Cl)Cl.[Sn] |
Synonyms |
Trimethyl(trichloromethyl)stannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B576717.png)
![2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene](/img/structure/B576720.png)
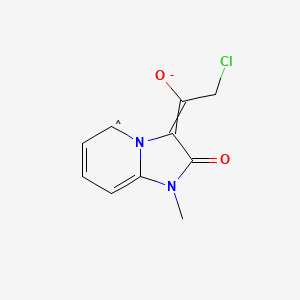
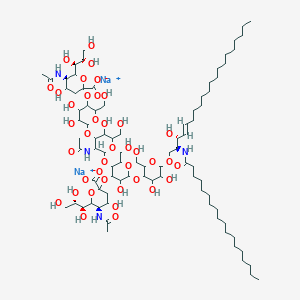
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/new.no-structure.jpg)
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
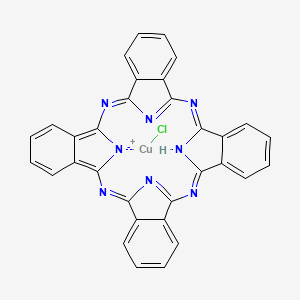
![(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B576730.png)
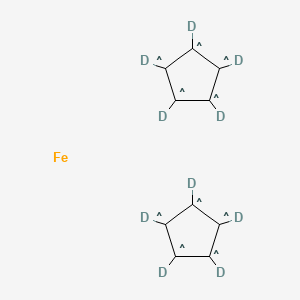
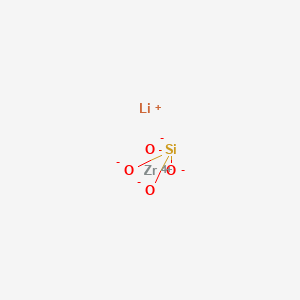
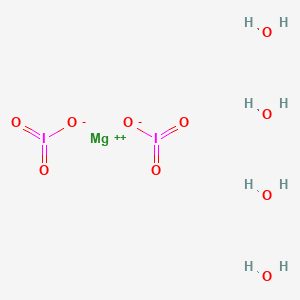
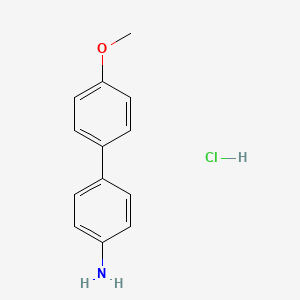
![dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane](/img/structure/B576737.png)
